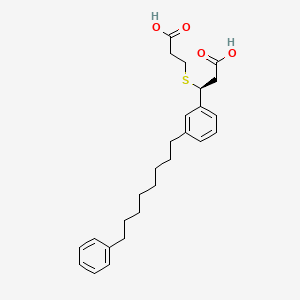

3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SK&F-S-106203 es un antagonista potente y activo por vía oral del receptor de peptidoleucotrienos. Se ha estudiado por su capacidad para inhibir los efectos de los leucotrienos, que son mediadores inflamatorios involucrados en afecciones como el asma y las reacciones alérgicas .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para SK&F-S-106203 no se detallan ampliamente en la literatura disponible públicamente. Se sabe que el compuesto se sintetiza mediante una serie de reacciones orgánicas que involucran la formación de un derivado del ácido propiónico con grupos funcionales específicos .

Análisis De Reacciones Químicas

SK&F-S-106203 principalmente experimenta reacciones típicas de compuestos orgánicos con grupos funcionales similares. Estas incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid may exhibit anti-inflammatory effects. Such properties are critical in developing treatments for conditions like asthma and other inflammatory diseases. For instance, cysteinyl leukotriene receptor antagonists have been shown to alleviate symptoms related to airway constriction and mucus secretion, which are common in asthma patients .

Leukotriene Receptor Modulation

The compound's structure suggests potential modulation of leukotriene receptors, which play a significant role in inflammatory responses. Compounds targeting these receptors can provide therapeutic avenues for managing chronic inflammatory diseases . The ongoing development of long-acting cysteinyl leukotriene receptor blockers highlights the relevance of similar compounds in clinical settings.

Biochemical Research

Protein Interaction Studies

The unique chemical structure of this compound allows it to be utilized in studies examining protein interactions and signaling pathways. By investigating how this compound interacts with specific proteins, researchers can gain insights into cellular mechanisms involved in inflammation and disease progression.

Antioxidant Activity

Similar compounds have been studied for their antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases including cancer and neurodegenerative disorders . The potential of this compound to act as an antioxidant could be explored further in preclinical studies.

Material Science Applications

Polymeric Composites

In material science, the incorporation of functionalized compounds like this compound into polymer matrices could enhance the properties of materials used in biomedical applications. Its chemical structure may facilitate interactions that improve biocompatibility and mechanical strength, making it suitable for use in drug delivery systems or tissue engineering scaffolds.

Nanotechnology

The compound's properties may also lend themselves to applications in nanotechnology, particularly in developing nanoparticles for targeted drug delivery. By modifying nanoparticles with this compound, researchers could potentially improve the specificity and efficacy of treatments for various diseases.

Case Studies and Research Findings

Mecanismo De Acción

SK&F-S-106203 ejerce sus efectos uniéndose selectivamente e inhibiendo los receptores de peptidoleucotrienos. Esto evita que los leucotrienos ejerzan sus efectos proinflamatorios, lo que reduce la inflamación y los síntomas relacionados. Los objetivos moleculares del compuesto incluyen los receptores de leucotrieno C4, leucotrieno D4 y leucotrieno E4 .

Comparación Con Compuestos Similares

SK&F-S-106203 es único en su alta potencia y selectividad como antagonista del receptor de peptidoleucotrienos. Los compuestos similares incluyen:

Pranlukast: Otro antagonista del receptor de leucotrienos utilizado en el tratamiento del asma.

Pobilukast: Un compuesto con propiedades farmacológicas similares, también dirigido a los receptores de leucotrienos. SK&F-S-106203 destaca por su afinidad de unión específica y su eficacia en la inhibición de las respuestas mediadas por leucotrienos.

Actividad Biológica

3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid, often referred to as a derivative of thioether compounds, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a carboxyethylthio group and a phenyl moiety with an extended alkyl chain. Understanding its biological activity can provide insights into its applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C₁₉H₂₈O₂S. Its structural components include:

- Carboxyethylthio group : Contributes to the compound's reactivity and interaction with biological systems.

- Phenyl ring : Enhances lipophilicity, potentially improving membrane permeability.

- Alkyl chain : Influences the hydrophobic interactions within biological membranes.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

- Leukotriene receptors : Compounds that modulate leukotriene pathways may exhibit anti-inflammatory properties. The interaction with these receptors can influence immune responses and inflammatory processes .

- Cell signaling pathways : The presence of carboxylic acid groups can facilitate hydrogen bonding, enhancing interactions with proteins involved in signal transduction.

Pharmacological Effects

-

Anti-inflammatory Activity :

- Compounds similar to this compound have shown potential in reducing inflammation by inhibiting leukotriene synthesis. This suggests a possible therapeutic role in conditions like asthma and chronic inflammatory diseases.

-

Antioxidant Properties :

- The thioether moiety may contribute to antioxidant activity, protecting cells from oxidative stress. This property is crucial for developing treatments for diseases linked to oxidative damage.

-

Cell Proliferation Inhibition :

- Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.

Study 1: Anti-inflammatory Effects

A study explored the effects of thioether compounds on leukotriene receptors in vitro. Results indicated that the compound significantly reduced leukotriene-induced inflammation in human bronchial epithelial cells, highlighting its potential as an anti-inflammatory agent .

Study 2: Antioxidant Activity

In a model of oxidative stress using rat liver cells, this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), suggesting effective antioxidant properties .

Study 3: Cancer Cell Proliferation

In vitro assays on breast cancer cell lines showed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This finding positions it as a candidate for further development in cancer therapy .

Data Table

Propiedades

Número CAS |

129047-98-9 |

|---|---|

Fórmula molecular |

C26H34O4S |

Peso molecular |

442.6 g/mol |

Nombre IUPAC |

(3S)-3-(2-carboxyethylsulfanyl)-3-[3-(8-phenyloctyl)phenyl]propanoic acid |

InChI |

InChI=1S/C26H34O4S/c27-25(28)17-18-31-24(20-26(29)30)23-16-10-15-22(19-23)14-7-4-2-1-3-6-11-21-12-8-5-9-13-21/h5,8-10,12-13,15-16,19,24H,1-4,6-7,11,14,17-18,20H2,(H,27,28)(H,29,30)/t24-/m0/s1 |

Clave InChI |

IEOUXQMKLRALNJ-DEOSSOPVSA-N |

SMILES |

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)C(CC(=O)O)SCCC(=O)O |

SMILES isomérico |

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)[C@H](CC(=O)O)SCCC(=O)O |

SMILES canónico |

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)C(CC(=O)O)SCCC(=O)O |

Key on ui other cas no. |

129047-98-9 |

Sinónimos |

3-(2-carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid SK and F 106203 SK and F S-106203 SK and F-S-106203 SK and F-S106203 SKF 106203 SKF S106203 SKF-106203 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.